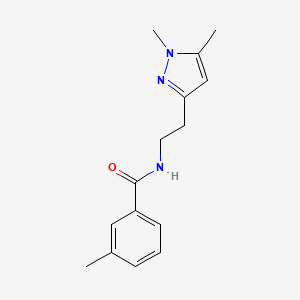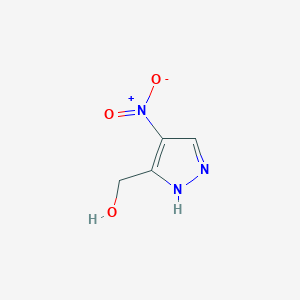
4-(2-Hydroxy-2-propyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-2-propyl)cyclohexanol is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation in Aqueous Media
A study by Wang et al. (2011) reports a catalyst, Pd nanoparticles supported on mesoporous graphitic carbon nitride, which shows high activity in the selective formation of cyclohexanone in the hydrogenation of phenol and derivatives under mild conditions in aqueous media. This suggests potential applications in the manufacture of polyamides in the chemical industry (Wang et al., 2011).
Hydrodeoxygenation of Lignin-Derived Phenols
Liu et al. (2017) discuss using cobalt-based catalysts for hydrodeoxygenation (HDO) of lignin-derived phenols to cyclohexanols. The study achieved high conversion and selectivity, demonstrating the value of these processes in producing industrial feedstock for polymers, spices, and medicines (Liu et al., 2017).
Synthesis of Propargite
A study by Cheng-xiang (2010) details the synthesis of propargite, an acaricide, from 2-(4-tert-butyl-phenoxy) cyclohexanol. The synthesis involves multiple steps, including reaction with epoxycyclohexane and thionyl chloride derivatives, highlighting industrial applications in pest control (Cheng-xiang, 2010).
Hydronium-Ion-Catalyzed Elimination in Zeolites
Research by Hintermeier et al. (2017) shows that hydronium ions in zeolite H-ZSM5 catalyze the elimination of water from cyclohexanol, with variations in rates and pathways influenced by substitution and steric effects. This research provides insights into catalytic processes in industrial and environmental applications (Hintermeier et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Cyclohexanol derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that alcohols can undergo reactions such as conversion into alkyl halides, tosylates, and esters . They can also undergo dehydration to yield alkenes . The specific interactions of 4-(2-Hydroxy-2-propyl)cyclohexanol with its targets would depend on the specific biochemical context.
Biochemical Pathways
One study suggests that phenolic compounds, which include cyclohexanol derivatives, can undergo electrocatalytic hydrogenation, leading to the production of cyclohexane . This process involves the removal of the hydroxyl group and the hydrogenation of the benzene ring .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability and pharmacokinetics.
Result of Action
The conversion of phenolic compounds to cyclohexane through electrocatalytic hydrogenation suggests that the compound could potentially alter cellular redox states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature can affect its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment.
Propiedades
IUPAC Name |
4-(2-hydroxypropan-2-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,10-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXIPGMIMZAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)


![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)


![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
